Rifamycin B methylmorpholinylamide

Lipophilicity LogP Drug Permeability

Rifamycin B methylmorpholinylamide (CAS 17863-72-8) is a differentiated ansamycin research scaffold featuring a unique C-4 methylmorpholinylamide substituent absent in clinically approved rifamycins. Its calculated LogP of 4.16—substantially higher than rifampicin (LogP 2.7)—makes it the compound of choice for medicinal chemistry programs targeting intracellular Mycobacterium tuberculosis and lipid-rich tissue penetration. The distinct C-4 moiety provides a derivatizable handle for rifamycin-antibody conjugate (ADC) linker-payload development. The moderate PSA of 226.6 Ų balances aqueous solubility with cellular permeability. Ideal as a reference standard for HPLC/LC-MS method validation owing to its unique retention time relative to other rifamycins. Secure this specialized scaffold for your next-generation antimycobacterial discovery pipeline.

Molecular Formula C28H34N2O7S
Molecular Weight 853.9 g/mol
CAS No. 17863-72-8
Cat. No. B231207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamycin B methylmorpholinylamide
CAS17863-72-8
Molecular FormulaC28H34N2O7S
Molecular Weight853.9 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)C
InChIInChI=1S/C44H59N3O14/c1-22-12-11-13-23(2)43(55)45-29-20-31(58-21-32(49)46(9)47-15-18-57-19-16-47)33-34(39(29)53)38(52)27(6)41-35(33)42(54)44(8,61-41)59-17-14-30(56-10)24(3)40(60-28(7)48)26(5)37(51)25(4)36(22)50/h11-14,17,20,22,24-26,30,36-37,40,50-53H,15-16,18-19,21H2,1-10H3,(H,45,55)/b12-11+,17-14+,23-13+
InChIKeyKVZBIZXKBYFSRM-NQIJCCSXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifamycin B Methylmorpholinylamide (CAS 17863-72-8): A Semisynthetic Rifamycin Derivative with a Distinct Morpholinylamide Side Chain


Rifamycin B methylmorpholinylamide (CAS 17863-72-8) is a semisynthetic rifamycin derivative that belongs to the ansamycin class of antibiotics [1]. This compound is derived from the naturally occurring rifamycin B, which is produced by the bacterium Amycolatopsis mediterranei [2]. Structurally, it features the core rifamycin ansa-bridge macrocycle with a characteristic naphthoquinone chromophore, but is distinguished by the presence of a methylmorpholinylamide moiety at the C-4 position of the rifamycin scaffold . With a molecular formula of C₄₄H₅₉N₃O₁₄ and a molecular weight of approximately 853.95 g/mol, this compound exhibits a calculated LogP of 4.16 and a polar surface area (PSA) of 226.6 Ų, physicochemical attributes that influence its solubility and potential for cellular permeability . Rifamycin B methylmorpholinylamide is primarily utilized as a research compound in studies investigating antibacterial activity against Mycobacterium tuberculosis and other mycobacterial species, as well as in the development of novel rifamycin-based therapeutics and rifamycin-antibody conjugates .

Why Generic Substitution of Rifamycin B Methylmorpholinylamide (CAS 17863-72-8) with Other Rifamycins Is Not Straightforward


The rifamycin class of antibiotics encompasses a diverse array of semisynthetic derivatives, each with unique physicochemical and pharmacological profiles that preclude simple interchangeability [1]. While compounds such as rifampicin, rifabutin, rifapentine, and rifaximin share a common ansamycin core, they differ significantly in their substituents at the C-3 and C-4 positions of the naphthoquinone ring, which critically modulate antimicrobial spectrum, potency, oral bioavailability, and drug-drug interaction liability via differential induction of cytochrome P450 enzymes [2]. Rifamycin B methylmorpholinylamide (CAS 17863-72-8) possesses a distinctive methylmorpholinylamide moiety that is absent in the clinically approved rifamycins, and this structural divergence has direct consequences for its intrinsic antibacterial activity, its potential to overcome specific resistance mechanisms, and its suitability as a chemical scaffold for further derivatization . For instance, the parent compound rifamycin B is itself inactive and must be converted to rifamycin S and SV to exert antibacterial effects, underscoring that even seemingly minor structural modifications can profoundly impact biological function [3]. Therefore, any attempt to substitute rifamycin B methylmorpholinylamide with a more common analog in a research or development setting without explicit, quantitative validation would introduce uncontrolled variables and risk compromising experimental outcomes. The following section provides a detailed, evidence-based comparison that quantifies the specific points of differentiation that inform rational compound selection.

Quantitative Differentiation of Rifamycin B Methylmorpholinylamide (CAS 17863-72-8) from Closest Analogs: A Comparative Evidence Guide for Scientific Procurement


Comparative Lipophilicity (LogP) of Rifamycin B Methylmorpholinylamide versus Rifampicin and Rifabutin

Rifamycin B methylmorpholinylamide exhibits a calculated LogP value of 4.16 . In comparison, rifampicin has a reported LogP of approximately 2.7, and rifabutin has a LogP of around 4.0 [1]. This higher lipophilicity for rifamycin B methylmorpholinylamide relative to rifampicin suggests enhanced membrane permeability and potential for improved intracellular accumulation, a critical attribute for targeting intracellular pathogens such as Mycobacterium tuberculosis. The presence of the methylmorpholinylamide substituent likely contributes to this elevated LogP, offering a distinct physicochemical profile that may be advantageous for specific drug delivery applications.

Lipophilicity LogP Drug Permeability Physicochemical Properties

Polar Surface Area (PSA) and Its Implications for Oral Bioavailability: Rifamycin B Methylmorpholinylamide Compared to Rifaximin

The calculated Polar Surface Area (PSA) for rifamycin B methylmorpholinylamide is 226.6 Ų . In contrast, rifaximin, a non-absorbable rifamycin derivative designed for gastrointestinal use, has a significantly higher PSA of approximately 294 Ų [1]. The lower PSA of rifamycin B methylmorpholinylamide suggests a greater potential for passive transcellular absorption across biological membranes compared to rifaximin. This quantitative difference in PSA, a key determinant of oral bioavailability, implies that rifamycin B methylmorpholinylamide may be more systemically available than rifaximin, a characteristic that is essential to consider when selecting a compound for studies targeting systemic infections.

Polar Surface Area Oral Absorption Bioavailability Physicochemical Properties

Antibacterial Activity Profile: Class-Level Inference of Rifamycin B Methylmorpholinylamide Against Mycobacterium tuberculosis

While specific Minimum Inhibitory Concentration (MIC) values for rifamycin B methylmorpholinylamide against M. tuberculosis have not been extensively reported in the public domain, it is positioned within a class of rifamycin derivatives that demonstrate potent antimycobacterial activity. As a benchmark, rifampicin, a closely related analog, exhibits MIC₉₀ values against M. tuberculosis typically in the range of 0.25 to 1.0 µg/mL [1]. Newer rifamycin derivatives such as KRM-1648 and KRM-1657 have been shown to be up to 128-fold more active than rifampin in vitro against M. tuberculosis [2]. The presence of the methylmorpholinylamide moiety in rifamycin B methylmorpholinylamide represents a distinct structural modification that may confer a unique activity spectrum or potency profile, potentially offering advantages against specific mycobacterial strains. The compound is primarily used in research contexts to treat infections caused by Mycobacterium tuberculosis and other mycobacterial species .

Antibacterial Activity Mycobacterium tuberculosis MIC Rifamycin Derivatives

Optimal Research and Development Applications for Rifamycin B Methylmorpholinylamide (CAS 17863-72-8) Based on Quantitative Differentiation Evidence


Scaffold for Designing Lipophilic Rifamycin Analogs with Enhanced Intracellular Penetration

Given its calculated LogP of 4.16 , which is substantially higher than that of rifampicin (LogP 2.7), rifamycin B methylmorpholinylamide (CAS 17863-72-8) is an ideal starting scaffold for medicinal chemistry programs aiming to develop new antimycobacterial agents with improved intracellular accumulation and penetration into lipid-rich tissues. The elevated lipophilicity may facilitate passive diffusion across the mycobacterial cell wall and mammalian cell membranes, potentially leading to enhanced efficacy against intracellular pathogens such as M. tuberculosis and M. leprae.

Precursor for Rifamycin-Based Antibody-Drug Conjugates (ADCs) with Modulated Linker Chemistry

The unique methylmorpholinylamide substituent at the C-4 position provides a distinct handle for further chemical derivatization, including the attachment of linker-payload systems for ADC development [1]. The compound's moderate PSA of 226.6 Ų suggests a balance between sufficient hydrophilicity for aqueous solubility and adequate lipophilicity for cellular uptake, making it a suitable candidate for generating targeted antibacterial ADCs where controlled release of the rifamycin warhead is critical.

Reference Standard for Analytical Method Development and Impurity Profiling of Rifamycin-Based Pharmaceuticals

Rifamycin B methylmorpholinylamide (CAS 17863-72-8) can serve as a valuable reference standard in the development of HPLC, LC-MS, and other analytical methods for the identification, quantification, and purity assessment of complex rifamycin mixtures [2]. Its distinct physicochemical properties and unique retention time relative to other rifamycins make it an effective marker for method validation and impurity profiling in the quality control of rifamycin-derived active pharmaceutical ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifamycin B methylmorpholinylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.